Dipotassium 7-hydroxynaphthalene-1,3-disulphonate

Catalog No.
S1532976
CAS No.
842-18-2
M.F
C10H6K2O7S2
M. Wt
380.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate

CAS Number

842-18-2

Product Name

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate

IUPAC Name

dipotassium;7-hydroxynaphthalene-1,3-disulfonate

Molecular Formula

C10H6K2O7S2

Molecular Weight

380.5 g/mol

InChI

InChI=1S/C10H8O7S2.2K/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2

InChI Key

LKDMVWRBMGEEGR-UHFFFAOYSA-L

SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[K+].[K+]

Synonyms

2-Hydroxy-6,8-naphthalenedisulfonic Acid Dipotassium Salt; 2-Naphthol-6,8-disulfonic acid Dipotassium Salt; G Acid Dipotassium Salt; NSC 2073 Dipotassium Salt; β-Naphtholdisulfonic Acid G Dipotassium Salt

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[K+].[K+]

Analytical Chemistry:

  • Complexation studies: Dipotassium 7-hydroxynaphthalene-1,3-disulfonate acts as a chelating agent, forming complexes with metal ions. Studying these complexes helps researchers understand the binding properties and selectivity of the compound towards specific metals []. This information is valuable in various fields, including environmental monitoring, separation science, and development of new catalysts.

Material Science:

  • Synthesis of functional materials: Dipotassium 7-hydroxynaphthalene-1,3-disulfonate can be used as a precursor or dopant in the synthesis of various functional materials. For instance, it can be incorporated into conducting polymers to improve their electrical properties []. Additionally, it can be used in the preparation of luminescent materials for potential applications in light-emitting devices and sensors [].

Biological Sciences:

  • Enzyme inhibition studies

    Dipotassium 7-hydroxynaphthalene-1,3-disulfonate has been investigated for its potential to inhibit certain enzymes. Studies suggest that it might have inhibitory effects on enzymes involved in specific metabolic pathways, making it a candidate for further research in drug discovery [].

  • Cellular studies

    The compound has also been used in cell culture experiments to study its effects on cell viability and proliferation. Researchers are exploring its potential applications in understanding and manipulating cellular processes [].

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate is an organic compound with the chemical formula C10H6K2O7S2 and a CAS number of 842-18-2. It appears as a white to gray-yellow powder and is classified as a dipotassium salt of 7-hydroxy-1,3-naphthalenedisulfonic acid. This compound is notable for its solubility in water and its utility in various industrial applications, particularly in the dyeing industry as an acid dye intermediate and as a potential food pigment .

Due to its sulfonate groups, which can participate in nucleophilic substitutions and electrophilic aromatic substitutions. The presence of hydroxyl groups also allows for potential reactions involving esterification or ether formation. Additionally, it can interact with basic proteins, inhibiting certain enzymatic activities, particularly in spermatocyte meiosis .

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate can be synthesized through various methods, typically involving the sulfonation of naphthalene derivatives. The general steps include:

  • Starting Material: Naphthalene or a substituted naphthalene compound.
  • Sulfonation: Reacting the naphthalene compound with sulfuric acid or chlorosulfonic acid to introduce sulfonic acid groups.
  • Hydroxylation: Introducing a hydroxyl group at the 7-position through hydroxylation reactions.
  • Neutralization: Converting the resulting sulfonic acid into its dipotassium salt form by reacting it with potassium hydroxide or potassium carbonate.

This synthesis pathway allows for the incorporation of specific functional groups that enhance the compound's utility .

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate has several applications:

  • Dye Industry: Used as an acid dye intermediate, facilitating the production of various dyes.
  • Food Industry: Potentially utilized as an edible pigment due to its color properties.
  • Biological Research: Investigated for its role in inhibiting specific enzymatic activities related to reproduction .

Research indicates that dipotassium 7-hydroxynaphthalene-1,3-disulphonate interacts with basic proteins, which may have implications for its use in biological studies and therapeutic applications. The inhibition of spermatocyte meiosis suggests that it could be a useful tool in studying reproductive processes and could lead to developments in fertility treatments .

Several compounds share structural or functional similarities with dipotassium 7-hydroxynaphthalene-1,3-disulphonate. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Features
Sodium 7-hydroxy-1,3-naphthalenedisulfonateC10H8Na2O7S2Sodium salt variant; similar applications.
Potassium 1-naphthalenesulfonateC10H9KNaO3SUsed primarily as a surfactant; different structure.
Dipotassium 1-naphthalenesulfonateC10H8K2O3SSimilar sulfonate properties; different position of sulfonic group.

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate is unique due to its specific hydroxyl and disulfonate functional groups that provide distinct chemical reactivity and biological activity not found in other similar compounds .

UNII

I4S7VVU23A

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 41 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13846-08-7
842-18-2

Wikipedia

Dipotassium 2-naphthol-6,8-disulfonate

General Manufacturing Information

1,3-Naphthalenedisulfonic acid, 7-hydroxy-, potassium salt (1:2): ACTIVE

Dates

Last modified: 08-15-2023

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